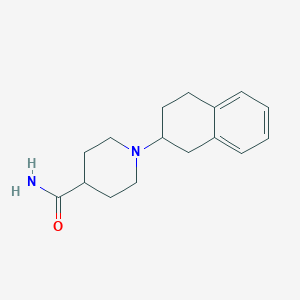
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a piperidine ring, which is further connected to a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydronaphthalene Intermediate: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be achieved through the hydrogenation of naphthalene.
Piperidine Derivative Formation: The next step involves the formation of a piperidine derivative, which can be synthesized from piperidine through various reactions, such as alkylation or acylation.
Coupling Reaction: The final step is the coupling of the tetrahydronaphthalene intermediate with the piperidine derivative to form the desired carboxamide compound. .
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the tetrahydronaphthalene or piperidine rings are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its interactions with biological targets, such as receptors and enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it has been shown to interact with sigma-2 receptors, which are involved in cell proliferation and apoptosis . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene moiety but lacks the piperidine and carboxamide groups, resulting in different chemical and biological properties.
1-Naphthalenol, 1,2,3,4-tetrahydro-:
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and have been studied for various therapeutic applications.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)13-7-9-18(10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-4,13,15H,5-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDIBHBQBPEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













